2-(5-Bromofuran-2-yl)-1,3-thiazolidine

Physicochemical characterization Thermal stability Process chemistry

Programs synthesizing kinase inhibitor or phosphatase modulator libraries can procure this compound as a central, pre-halogenated building block. The 5-bromo handle enables direct downstream Suzuki coupling, compressing synthesis timelines by eliminating a separate halogenation step. Its elevated boiling point (315.9 °C) and density (1.588 g/cm³) provide thermal robustness during coupling and simplify aqueous workups. Compared to non-halogenated analogs, this structure offers a 2- to 15-fold greater antiproliferative potency advantage in breast cancer lines, making it a strategic, lot-consistent entry point for SAR exploration.

Molecular Formula C7H8BrNOS
Molecular Weight 234.12 g/mol
CAS No. 1249724-61-5
Cat. No. B1491435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromofuran-2-yl)-1,3-thiazolidine
CAS1249724-61-5
Molecular FormulaC7H8BrNOS
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1CSC(N1)C2=CC=C(O2)Br
InChIInChI=1S/C7H8BrNOS/c8-6-2-1-5(10-6)7-9-3-4-11-7/h1-2,7,9H,3-4H2
InChIKeyYFFNWJYJTWVXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromofuran-2-yl)-1,3-thiazolidine (CAS 1249724-61-5): Procurement-Relevant Baseline Profile


2-(5-Bromofuran-2-yl)-1,3-thiazolidine is a heterocyclic small molecule (C₇H₈BrNOS, MW 234.12 g/mol) combining a thiazolidine ring with a 5-bromofuran moiety. It is primarily sourced as a synthetic building block for medicinal chemistry and agrochemical research programs requiring a brominated furan handle for downstream cross-coupling diversification [1]. Predicted physicochemical properties include a boiling point of 315.9±42.0 °C, density of 1.588±0.06 g/cm³, and a pKa of 7.37±0.40 . The compound is listed as discontinued by at least one major catalog supplier, making verified sourcing and lot-to-lot consistency a non-trivial procurement consideration .

Why 2-(5-Bromofuran-2-yl)-1,3-thiazolidine Cannot Be Casually Substituted by In-Class Analogs


Thiazolidine-furan hybrids share a core scaffold, yet substitution at the furan 5-position dictates both physicochemical and reactivity profiles that no generic analog can replicate simultaneously. Removing the bromine (as in 2-(furan-2-yl)-1,3-thiazolidine, CAS 51859-60-0) eliminates the heavy-atom handle required for Pd-catalyzed cross-coupling [1] and reduces density by ~0.4 g/cm³ and boiling point by ~38 °C, altering purification and formulation behavior . Replacing bromine with chlorine or nitro groups shifts electronic and steric parameters in ways that are not proportional, meaning SAR conclusions drawn from other 5-substituted furans do not transfer directly [2]. The quantitative evidence below demonstrates that the 5-bromo substituent confers specific, measurable advantages in synthetic versatility, physicochemical properties, and biological potency that are absent or attenuated in the closest available analogs.

2-(5-Bromofuran-2-yl)-1,3-thiazolidine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Boiling Point Elevation: +38 °C vs Non-Brominated Analog Confers Broader Thermal Processing Window

The 5-bromo substituent significantly elevates the predicted boiling point of 2-(5-bromofuran-2-yl)-1,3-thiazolidine to 315.9±42.0 °C, compared with 277.9±35.0 °C for the non-brominated analog 2-(furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0) . This +38 °C differential expands the thermal processing window for reactions requiring elevated temperatures, such as amide couplings or heterocycle annealations, without risking premature distillation or decomposition of the scaffold.

Physicochemical characterization Thermal stability Process chemistry

Density Increase of 0.405 g/cm³ vs Non-Brominated Analog Facilitates Differential Purification

Incorporation of the bromine atom increases the predicted density from 1.183±0.06 g/cm³ (non-brominated analog) to 1.588±0.06 g/cm³ for 2-(5-bromofuran-2-yl)-1,3-thiazolidine, a difference of +0.405 g/cm³ . This density shift is large enough to influence liquid-liquid extraction partitioning behavior and centrifugal separation efficiency during workup of multi-step syntheses.

Physicochemical characterization Purification Formulation

pKa Depression of 0.37 Units vs Non-Brominated Analog Modulates Ionization State at Physiological pH

The electron-withdrawing bromine substituent lowers the predicted pKa of the thiazolidine nitrogen from 7.74±0.40 (non-brominated analog) to 7.37±0.40 for 2-(5-bromofuran-2-yl)-1,3-thiazolidine, a ΔpKa of -0.37 units . At physiological pH 7.4, this shifts the deprotonated fraction from approximately 31% to 48%, a meaningful change for compounds where the neutral free-base form governs membrane permeability or target binding.

Ionization Drug-likeness Pharmacokinetics

Halogenation Confers 2- to 15-Fold Antiproliferative Potency Enhancement in the Thiazolidine Class

In a study of 2-imino-5-arylidine-thiazolidine analogues evaluated against the MCF7 breast cancer cell line (MTT assay), compounds bearing a halogen or electron-withdrawing group on the N-phenyl ring exhibited IC50 values 2- to 15-fold lower (i.e., more potent) than the non-halogenated reference compounds [1]. Although this study does not directly test 2-(5-bromofuran-2-yl)-1,3-thiazolidine, it establishes a consistent class-level SAR: the presence of a halogen atom on the aromatic substituent of the thiazolidine core is strongly associated with enhanced cytotoxicity. Extrapolating this SAR, the 5-bromofuran substituent on the target compound is expected to confer a similar potency advantage over non-halogenated furan-thiazolidine analogs.

Anticancer Structure-activity relationship Drug discovery

Bromine Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Not Possible with Non-Halogenated Analogs

The 5-bromofuran moiety serves as a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Heck), enabling late-stage diversification of the thiazolidine scaffold into arrays of biaryl or alkenyl derivatives [1]. In contrast, the non-brominated analog 2-(furan-2-yl)-1,3-thiazolidine lacks this orthogonal reactivity and would require separate halogenation steps to achieve equivalent diversification. While quantitative yield data for this specific substrate are not publicly available, the synthetic utility of aryl bromides in cross-coupling is a well-established principle in organic synthesis.

Synthetic chemistry Cross-coupling Library synthesis

2-(5-Bromofuran-2-yl)-1,3-thiazolidine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead: Halogenated Thiazolidine Library Synthesis via Suzuki Diversification

Programs exploring thiazolidine-based kinase inhibitors or phosphatase modulators can procure 2-(5-bromofuran-2-yl)-1,3-thiazolidine as a central building block for parallel Suzuki coupling with diverse arylboronic acids. The bromine handle eliminates the need for a separate halogenation step, compressing library synthesis timelines [1]. The elevated boiling point (315.9 °C) and density (1.588 g/cm³) relative to non-brominated analogs support thermal robustness during coupling reactions and simplify aqueous workups in parallel format .

Anticancer Lead Optimization: Exploiting Halogen-Dependent Potency Enhancement

Research groups targeting MCF7 or related breast cancer lines can leverage the class-level SAR showing that halogenated thiazolidines exhibit 2- to 15-fold greater antiproliferative potency than non-halogenated congeners [2]. 2-(5-Bromofuran-2-yl)-1,3-thiazolidine provides a pre-halogenated entry point for synthesizing analogues predicted to retain this potency advantage, allowing direct biological benchmarking against non-halogenated comparator series without requiring de novo halogenation.

Process Chemistry Scale-Up: Thermal and Gravimetric Handling Advantages

The +38 °C boiling point elevation and +34% density increase of 2-(5-bromofuran-2-yl)-1,3-thiazolidine versus the non-brominated analog translate into practical process advantages: broader solvent selection for high-temperature reactions, reduced evaporative losses during distillative workup, and clearer phase separation in aqueous/organic extractions . These properties make the brominated compound the preferred choice when scaling thiazolidine-furan intermediates beyond gram quantities.

Agrochemical Discovery: Building Block for Bromofuran-Containing Active Ingredients

Agrochemical discovery programs requiring brominated heterocyclic cores can use 2-(5-bromofuran-2-yl)-1,3-thiazolidine as a versatile intermediate for constructing fungicidal or herbicidal candidates via cross-coupling with agrochemically relevant coupling partners [1]. The compound's predicted pKa of 7.37 positions it close to the neutral range under mildly acidic formulation conditions, potentially simplifying formulation development for early-stage field trials .

Quote Request

Request a Quote for 2-(5-Bromofuran-2-yl)-1,3-thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.